

A Comparative Spectroscopic Guide to Ortho, Meta, and Para Nitroaniline Isomers

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic differences between ortho-, meta-, and para-nitroaniline isomers. Understanding these differences is crucial for the accurate identification and characterization of these widely used chemical intermediates in research and pharmaceutical development. This document presents experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear distinction between the three isomers.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ortho-, meta-, and para-nitroaniline, facilitating a direct comparison of their characteristic spectral features.

UV-Vis Spectroscopy

Isomer	λ_{max} (nm) in Methanol	λ_{max} (nm) in Water
o-Nitroaniline	412	411.5
m-Nitroaniline	373	374.5
p-Nitroaniline	381	382.5

Infrared (IR) Spectroscopy

Vibrational Mode	o-Nitroaniline (cm^{-1})	m-Nitroaniline (cm^{-1})	p-Nitroaniline (cm^{-1})
N-H Asymmetric Stretch	~3481	~3478	~3480
N-H Symmetric Stretch	~3370	~3390	~3350
NO ₂ Asymmetric Stretch	~1500	~1530	~1500
NO ₂ Symmetric Stretch	~1335	~1350	~1330
C-H Out-of-plane Bend	~745 (1,2-disubst.)	~820, ~670 (1,3-disubst.)	~835 (1,4-disubst.)

¹H NMR Spectroscopy (in CDCl₃)

Isomer	δ (ppm) and Multiplicity
o-Nitroaniline	~8.15 (dd, 1H), ~7.40 (ddd, 1H), ~6.85 (dd, 1H), ~6.70 (ddd, 1H), ~4.6 (br s, 2H, NH ₂)
m-Nitroaniline	~7.8 (t, 1H), ~7.3 (dd, 1H), ~7.2 (t, 1H), ~6.9 (dd, 1H), ~4.0 (br s, 2H, NH ₂)
p-Nitroaniline	~8.05 (d, 2H), ~6.65 (d, 2H), ~4.3 (br s, 2H, NH ₂)

¹³C NMR Spectroscopy (in CDCl₃)

Isomer	δ (ppm)
o-Nitroaniline	~146.0 (C-NH ₂), ~136.0 (C-NO ₂), ~133.5, ~126.5, ~119.0, ~116.5
m-Nitroaniline	~149.0 (C-NO ₂), ~147.5 (C-NH ₂), ~130.0, ~118.0, ~112.0, ~108.0
p-Nitroaniline	~155.5 (C-NH ₂), ~138.0 (C-NO ₂), ~126.0, ~113.0

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility of the presented data.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare stock solutions of each nitroaniline isomer in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
- From the stock solutions, prepare working solutions by diluting with the same solvent to a concentration that gives an absorbance reading in the range of 0.2-0.8 AU. A typical concentration is around 10-20 μ g/mL.
- Use the pure solvent as a blank to zero the instrument.

Data Acquisition:

- Record the absorbance spectrum over a wavelength range of 200-600 nm.
- Identify the wavelength of maximum absorbance (λ_{max}) for each isomer.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind a small amount of the nitroaniline isomer sample (1-2 mg) to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record the IR spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- Identify the characteristic absorption bands for the N-H, N-O, and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

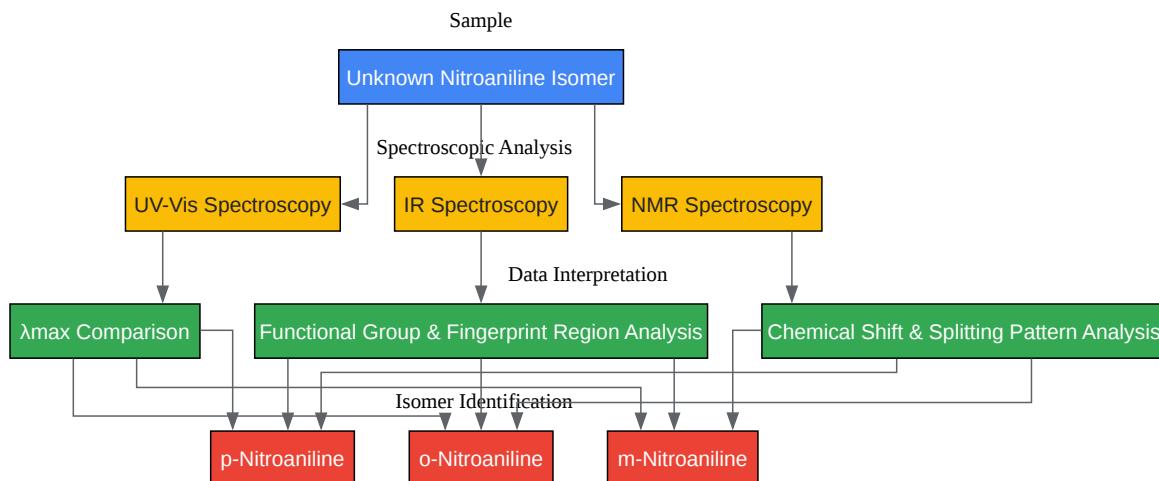
- Dissolve approximately 5-10 mg of the nitroaniline isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide-d₆, DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

- Acquire the ^1H NMR spectrum, typically using a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each peak.
- Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required.
- Process the ^{13}C NMR spectrum similarly to the ^1H spectrum.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of ortho, meta, and para-nitroaniline isomers.

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Caption: Workflow for spectroscopic differentiation of nitroaniline isomers.

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